Cas no 15573-67-8 (2-(4-Hydroxyphenyl)-2-oxoacetic Acid)

15573-67-8 structure
Nombre del producto:2-(4-Hydroxyphenyl)-2-oxoacetic Acid
Número CAS:15573-67-8
MF:C8H6O4
Megavatios:166.130842685699
MDL:MFCD13192798
CID:192465
PubChem ID:355
2-(4-Hydroxyphenyl)-2-oxoacetic Acid Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneacetic acid,4-hydroxy-a-oxo-
- 2-(4-hydroxyphenyl)-2-oxoacetic acid
- 4-Hydroxyphenylglyoxylic acid
- (4-hydroxyphenyl)(oxo)acetic acid
- 4-Hydroxyphenylglyoxylate
- Benzeneacetic acid, 4-hydroxy-alpha-oxo-
- para-Hydroxybenzoylformic acid
- Pisolithin A
- sodium (4-hydroxyphenyl)(oxo)acetate
- KXFJZKUFXHWWAJ-UHFFFAOYSA-N
- 4-hydroxy-alpha-oxobenzeneacetic acid
- AE-562/43460298
- C03590
- 4-Hydroxy-a-oxo-benzeneacetic acid
- BDBM50118093
- 2-(4-hydroxyphenyl)-2-oxoaceticacid
- 15573-67-8
- EN300-193397
- CHEMBL129918
- A18241
- 2-(4-hydroxyphenyl)-2-oxoacetate
- 4-Hydroxyphenylglyoxylicacid
- 4-hydroxybenzoylformate
- SCHEMBL593133
- DTXSID40165960
- (4-Hydroxy-phenyl)-oxo-acetic acid
- AS-47881
- F16678
- AKOS022504983
- p-hydroxybenzoylformic acid
- CS-0157461
- Z2472464309
- CHEBI:28719
- MFCD13192798
- Q27103861
- DTXCID1088451
- DA-70104
- 4-hydroxybenzoylformic acid
- 2-(4-Hydroxyphenyl)-2-oxoacetic Acid
-
- MDL: MFCD13192798
- Renchi: InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12)
- Clave inchi: KXFJZKUFXHWWAJ-UHFFFAOYSA-N
- Sonrisas: OC1C=CC(C(C(=O)O)=O)=CC=1
Atributos calculados
- Calidad precisa: 188.00855
- Masa isotópica única: 166.026609
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 191
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 74.6
- Xlogp3: 1
Propiedades experimentales
- Denso: 1.457
- Punto de ebullición: 358.9°Cat760mmHg
- Punto de inflamación: 185°C
- PSA: 77.43
2-(4-Hydroxyphenyl)-2-oxoacetic Acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-193397-0.25g |
2-(4-hydroxyphenyl)-2-oxoacetic acid |
15573-67-8 | 95.0% | 0.25g |
$139.0 | 2025-02-19 | |
Enamine | EN300-193397-5.0g |
2-(4-hydroxyphenyl)-2-oxoacetic acid |
15573-67-8 | 95.0% | 5.0g |
$550.0 | 2025-02-19 | |
Enamine | EN300-193397-0.5g |
2-(4-hydroxyphenyl)-2-oxoacetic acid |
15573-67-8 | 95.0% | 0.5g |
$218.0 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PI924-200mg |
2-(4-Hydroxyphenyl)-2-oxoacetic Acid |
15573-67-8 | 95+% | 200mg |
714.0CNY | 2021-07-18 | |
Enamine | EN300-193397-0.1g |
2-(4-hydroxyphenyl)-2-oxoacetic acid |
15573-67-8 | 95.0% | 0.1g |
$98.0 | 2025-02-19 | |
Enamine | EN300-193397-0.05g |
2-(4-hydroxyphenyl)-2-oxoacetic acid |
15573-67-8 | 95.0% | 0.05g |
$65.0 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PI924-100mg |
2-(4-Hydroxyphenyl)-2-oxoacetic Acid |
15573-67-8 | 95+% | 100mg |
877CNY | 2021-05-07 | |
Aaron | AR001OUO-5g |
Benzeneacetic acid, 4-hydroxy-α-oxo- |
15573-67-8 | 95% | 5g |
$1132.00 | 2025-01-21 | |
Aaron | AR001OUO-250mg |
Benzeneacetic acid, 4-hydroxy-α-oxo- |
15573-67-8 | 95% | 250mg |
$111.00 | 2025-01-21 | |
Aaron | AR001OUO-100mg |
Benzeneacetic acid, 4-hydroxy-α-oxo- |
15573-67-8 | 95% | 100mg |
$58.00 | 2025-01-21 |
2-(4-Hydroxyphenyl)-2-oxoacetic Acid Literatura relevante
-
1. Base-catalysed oxygenolysis of 3-hydroxyflavonesAkira Nishinaga,Tetsuo Tojo,Haruo Tomita,Teruo Matsuura J. Chem. Soc. Perkin Trans. 1 1979 2511
-
2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural productsRashed S. Al Toma,Clara Brieke,Max J. Cryle,Roderich D. Süssmuth Nat. Prod. Rep. 2015 32 1207
-
3. Base-catalysed oxygenolysis of 3-hydroxyflavonesAkira Nishinaga,Tetsuo Tojo,Haruo Tomita,Teruo Matsuura J. Chem. Soc. Perkin Trans. 1 1979 2511
15573-67-8 (2-(4-Hydroxyphenyl)-2-oxoacetic Acid) Productos relacionados
- 89474-24-8(N-(4-methylphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide)
- 736990-80-0(4-bromo-2-(morpholin-4-yl)benzaldehyde)
- 1514021-06-7(2-(3-bromo-4-methylphenyl)ethyl(methyl)amine)
- 183022-66-4(4-((4-Ethynylphenyl)ethynyl)aniline)
- 955685-05-9(2-chloro-6-fluoro-N-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)
- 773872-37-0([1,1'-Biphenyl]-3-methanol,3'-chloro-)
- 2138028-51-8(4-amino-3-methyl-3-4-(2-methylpropoxy)phenylbutanoic acid)
- 960316-73-8(methyl 1-(3-chloropyridin-2-yl)-3-(hydroxymethyl)-1H-pyrazole-5-carboxylate)
- 866638-72-4(4-Iodo-3-(trifluoromethyl)-1H-pyrazole)
- 1508504-67-3(5-Amino-1-(4-ethoxyphenyl)piperidin-2-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:15573-67-8)2-(4-Hydroxyphenyl)-2-oxoacetic Acid

Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):170.0/309.0/1081.0